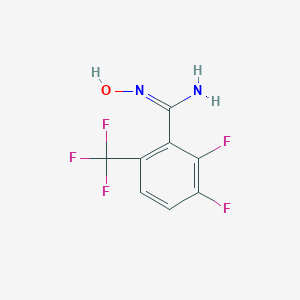

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide derivatives with fluorinating agents under controlled conditions . One common method includes the reaction of benzenecarboximidamide with 2,3-difluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness[6][6]. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve overall yield .

化学反应分析

Types of Reactions

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenecarboximidamides.

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 2,3-difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide exhibit significant anticancer properties. Studies have shown that fluorinated benzimidamides can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural characteristics allow it to disrupt bacterial cell membranes, leading to cell death.

Biochemical Studies

- Enzyme Inhibition : This compound has been studied as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, its ability to bind to active sites of enzymes can lead to the development of new therapeutic agents targeting metabolic diseases.

- Biomolecular Interactions : Investigations into how this compound interacts with nucleic acids and proteins can provide insights into its role as a molecular probe in biological systems.

Material Science

- Fluorinated Polymers : The synthesis of polymers incorporating this compound can lead to materials with enhanced thermal stability and chemical resistance. Such materials are valuable in coatings and electronic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various fluorinated benzimidamides, including derivatives of this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

In a biochemical assay, researchers assessed the inhibitory effects of this compound on the enzyme dihydrofolate reductase (DHFR). The compound exhibited competitive inhibition with a Ki value of 0.5 µM, suggesting its potential as a lead compound for developing antifolate drugs.

作用机制

The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

- 2,3-difluoro-6-(trifluoromethyl)benzonitrile

- 2,3-difluoro-6-(trifluoromethyl)benzamide

- 2,3-difluoro-6-(trifluoromethyl)benzylamine

Uniqueness

Compared to similar compounds, 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide exhibits unique properties due to the presence of both hydroxy and trifluoromethyl groups

生物活性

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS No. 180410-47-3) is a fluorinated benzimidamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F5N2O. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H5F5N2O |

| Molecular Weight | 252.13 g/mol |

| CAS Number | 180410-47-3 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thus improving glycemic control .

- Antiviral Activity : Research indicates that benzimidazole derivatives possess antiviral properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various viral infections .

Antidiabetic Effects

A study investigating the structure-activity relationship (SAR) of DPP-IV inhibitors highlighted the importance of fluorinated compounds in enhancing biological activity. The introduction of fluorine atoms in the benzimidazole scaffold was found to significantly improve inhibitory potency against DPP-IV, suggesting that this compound may exhibit similar effects .

Antiviral Potential

Benzimidazole derivatives have been explored for their antiviral activity against several RNA and DNA viruses. While specific studies on this compound are scarce, analogous compounds have shown promising results against viruses such as hepatitis C and human cytomegalovirus (CMV) .

Case Studies

- DPP-IV Inhibition : In vitro studies have demonstrated that compounds with similar structures to this compound exhibit IC50 values in the low micromolar range against DPP-IV. This suggests a potential for therapeutic application in managing T2DM .

- Antiviral Activity : A review on antiviral agents noted that benzimidazole derivatives can inhibit viral replication effectively. For example, compounds with structural similarities showed EC50 values ranging from 0.5 to 10 μM against various viruses, indicating that further exploration of this compound's antiviral properties could be beneficial .

常见问题

Q. What are the common synthetic strategies for preparing 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of benzimidamide derivatives often involves Cu(I)-catalyzed cross-coupling or oxidative cyclization. For example, trifluoroacetimidoyl halides can undergo ligand-promoted coupling with amines to form benzimidazole scaffolds, as seen in Cu(I)/TMEDA-catalyzed reactions . Electrochemical oxidation of trifluoroethanimidamides is another route, enabling intramolecular cyclization under mild conditions . Key factors affecting yield include:

- Catalyst and ligand selection : Copper catalysts with TMEDA ligands improve coupling efficiency .

- Halide reactivity : Aryl iodides generally react faster than bromides or chlorides .

- Temperature control : Room-temperature reactions minimize side products in oxidative cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Basic Research Question

A combination of <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR is critical for confirming functional groups like the hydroxyamidine moiety. For example, <sup>19</sup>F NMR is essential to verify trifluoromethyl (-CF3) and difluoro substituents . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in similar trifluoromethylated benzimidamides . X-ray crystallography (using SHELX software) resolves stereochemical ambiguities but requires high-purity crystals .

Q. How can electrochemical methods be optimized for synthesizing trifluoromethylated benzimidamides?

Advanced Research Question

Electrochemical oxidation of N,N’-disubstituted trifluoroethanimidamides (e.g., Uneyama’s method) produces 2-(trifluoromethyl)benzimidazoles . Optimization strategies include:

- Electrode material : Platinum or carbon electrodes enhance electron transfer efficiency.

- Solvent system : Polar aprotic solvents (e.g., acetonitrile) stabilize reactive intermediates.

- Voltage control : Low voltages (1–2 V) prevent over-oxidation.

Contradictions in yield between electrochemical and catalytic methods (e.g., Cu(I) vs. electrochemical) may arise from competing pathways; cyclic voltammetry can identify optimal redox potentials .

Q. How can contradictory crystallographic data during structural refinement be resolved?

Advanced Research Question

Discrepancies in X-ray data (e.g., twinning or partial occupancy) require software like SHELXL for robust refinement . For example:

- Use TWIN/BASF commands to model twinned crystals.

- Apply ISOR/DFIX restraints for disordered trifluoromethyl groups.

Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities in bond lengths or angles .

Q. What computational approaches predict the biological activity of this compound derivatives?

Advanced Research Question

Docking studies (e.g., AutoDock Vina) model interactions with target proteins like nitric oxide synthase (NOS). For instance, trifluoromethyl groups enhance binding affinity to hydrophobic pockets in iNOS, as shown in imidamide inhibitors . DFT calculations (e.g., Gaussian) assess electronic effects of fluorine substituents on reactivity and stability .

Q. How does the compound’s structure influence its selectivity as a NOS inhibitor?

Advanced Research Question

The hydroxyamidine group chelates heme iron in NOS, while the 2,3-difluoro and 6-CF3 substituents modulate isoform selectivity (iNOS vs. eNOS). Docking studies suggest that steric hindrance from CF3 reduces eNOS binding, improving iNOS specificity . Contrasting bioassay data between analogs may stem from substituent positioning; SAR studies are recommended .

Q. What are the stereochemical challenges in synthesizing derivatives with multiple fluorine substituents?

Advanced Research Question

The 2,3-difluoro arrangement can lead to axial chirality or atropisomerism , complicating purification. Strategies include:

- Chiral HPLC with cellulose-based columns.

- Dynamic kinetic resolution using palladium catalysts.

Conflicting NMR data for diastereomers (e.g., split signals) require NOESY or <sup>19</sup>F-<sup>1</sup>H HOESY to confirm spatial proximity .

Q. How can metabolic stability be improved in trifluoromethylated benzimidamides?

Advanced Research Question

The CF3 group enhances metabolic stability by resisting oxidative degradation. To further improve pharmacokinetics:

- Introduce deuterium at labile C-H bonds (e.g., N-hydroxy group).

- Replace hydrolysable amides with bioisosteres like triazoles .

Contradictory stability data in vitro vs. in vivo may arise from enzyme-specific metabolism; microsomal assays are critical .

Q. What safety protocols are essential for handling fluorinated benzimidamides?

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact (S24/25) .

- Waste disposal : Fluorinated compounds require incineration to prevent environmental release.

- Dust control : Use wet methods to minimize inhalation (S22) .

Q. Why do alternative synthetic pathways for similar benzimidamides yield contradictory results?

Advanced Research Question

For example, Cu(I)-catalyzed methods may favor aryl iodides, while I2/KI-mediated cyclization tolerates bromides. Conflicting yields often stem from:

- Intermediate stability : Reactive imidoyl chlorides may decompose under acidic conditions.

- Solvent polarity : THF vs. DMF alters reaction kinetics.

Systematic DoE (Design of Experiments) can identify critical parameters (e.g., temperature, ligand ratio) to reconcile discrepancies .

属性

IUPAC Name |

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYGIBIHKAKDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。